![molecular formula C24H21F2N5O B2476003 3-(2,4-difluorophenyl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide CAS No. 2034568-05-1](/img/structure/B2476003.png)
3-(2,4-difluorophenyl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring and an imidazopyridine ring. The presence of these rings suggests that the compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the pyrazole and imidazopyridine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the functional groups present .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) details the synthesis of novel pyrazolopyrimidines derivatives, similar in structure to the compound . These derivatives were evaluated for their anticancer and anti-5-lipoxygenase agent properties. This suggests potential applications in cancer research and inflammation treatment (Rahmouni et al., 2016).
Antimicrobial and Antioxidant Potential
Rani et al. (2017) conducted a study on tetrahydroimidazo[1,2-a]pyrimidine derivatives, examining their antimicrobial and antioxidant activities. This highlights the potential of similar compounds in combating microbial infections and oxidative stress (Rani et al., 2017).
Antiinflammatory Activity
Di Chiacchio et al. (1998) explored 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides for their antiinflammatory and analgesic activities. Compounds with similar structures may be used in developing new antiinflammatory drugs (Di Chiacchio et al., 1998).
Fungicidal Applications
Huppatz (1985) discusses the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, structurally analogous to carboxin, a systemic fungicide. This implies potential uses in agriculture for controlling fungal diseases (Huppatz, 1985).
Antitubercular and Antibacterial Activities
Bodige et al. (2020) synthesized carboxamide derivatives and tested their antitubercular and antibacterial activities, indicating potential in developing treatments for bacterial infections (Bodige et al., 2020).
Antifungal Activity
Wu et al. (2012) synthesized pyrazole-4-carboxamide derivatives and evaluated their effectiveness against phytopathogenic fungi, suggesting applications in the development of antifungal agents (Wu et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
5-(2,4-difluorophenyl)-2-methyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2N5O/c1-30-22(13-20(29-30)16-10-9-15(25)12-18(16)26)24(32)28-19-7-3-2-6-17(19)21-14-31-11-5-4-8-23(31)27-21/h2-3,6-7,9-10,12-14H,4-5,8,11H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTLKMDMFVHNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)NC3=CC=CC=C3C4=CN5CCCCC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(1,3-dithian-2-yl)indole](/img/structure/B2475922.png)
![N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2475923.png)
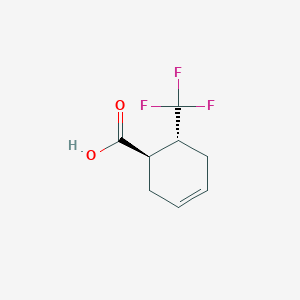
![1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride](/img/structure/B2475926.png)
![5-(1,2-dithiolan-3-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pentanamide](/img/structure/B2475927.png)
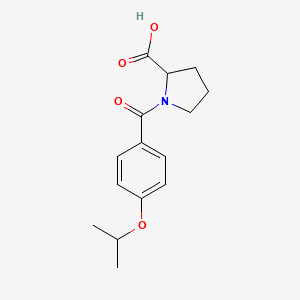
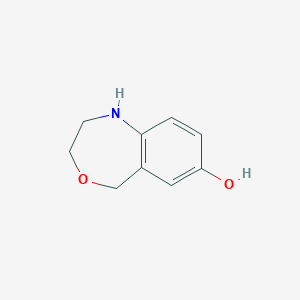
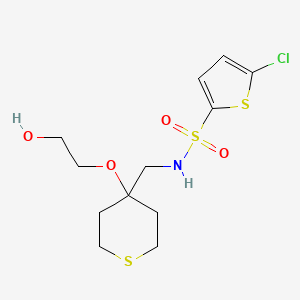
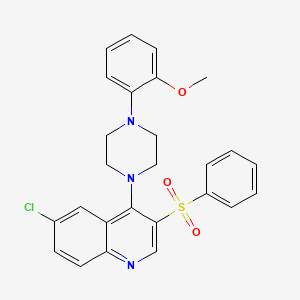
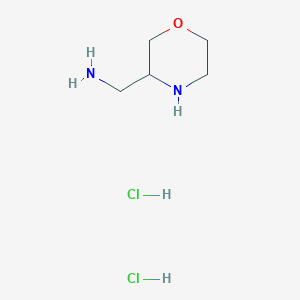
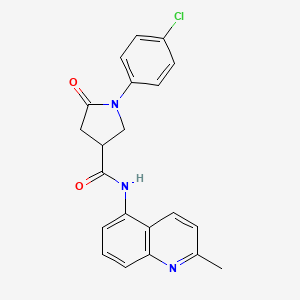
![(E)-2-(2-Chlorophenyl)-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]ethenesulfonamide](/img/structure/B2475941.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2475942.png)